3-Chloro-4-methyl-L-phenylalanine
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Overview
Description
3-Chloro-4-methyl-L-phenylalanine is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a chlorine atom at the third position and a methyl group at the fourth position on the phenyl ring. Phenylalanine derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methyl-L-phenylalanine can be achieved through several methods. One common approach involves the chlorination of 4-methyl-L-phenylalanine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound often involves the use of biocatalytic processes. For instance, the stereoinversion of L-phenylalanine derivatives using whole-cell biocatalysts has been reported to yield high conversion rates and optical purity . This method is advantageous due to its efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Formation of 3-chloro-4-methylbenzoic acid.
Reduction: Formation of 3-chloro-4-methylbenzylamine.
Substitution: Formation of 3-hydroxy-4-methyl-L-phenylalanine.
Scientific Research Applications
3-Chloro-4-methyl-L-phenylalanine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein synthesis.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methyl-L-phenylalanine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways. For example, it may inhibit tryptophan hydroxylase, leading to reduced synthesis of serotonin . This inhibition can have various physiological effects, including modulation of mood and behavior.
Comparison with Similar Compounds
4-Chloro-DL-phenylalanine: Another chlorinated derivative of phenylalanine, known for its role as a tryptophan hydroxylase inhibitor.
4-Nitro-L-phenylalanine: A nitro-substituted derivative with antimicrobial properties.
4-Methyl-L-phenylalanine: A methyl-substituted derivative used in the synthesis of peptides and proteins.
Uniqueness: 3-Chloro-4-methyl-L-phenylalanine is unique due to the presence of both chlorine and methyl groups on the phenyl ring. This dual substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H12ClNO2 |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-amino-3-(3-chloro-4-methylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO2/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) |
InChI Key |
AMMKDLMOXARMLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)N)Cl |
Origin of Product |
United States |
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